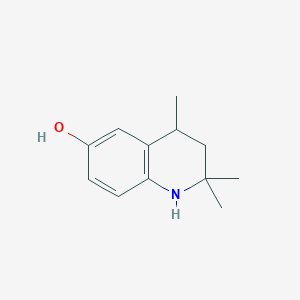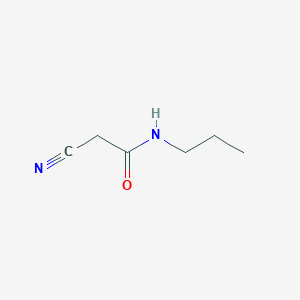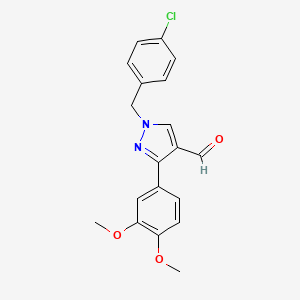
1-Azidobutane
Descripción general
Descripción
1-Azidobutane is a compound that falls within the class of azido compounds, which are characterized by the presence of an azide functional group (-N3). Azido compounds, such as 1-azidobutane, are known for their application in various chemical syntheses, including the preparation of complex peptides and heterocycles. They are particularly valued in organic chemistry due to their versatility and reactivity, which allow them to participate in a variety of chemical transformations.
Synthesis Analysis
The synthesis of azido compounds can be approached through several methods. For instance, azido acids, which are closely related to 1-azidobutane, can be synthesized from α-amino acids or esters, via α-substitution, electrophilic azidation, or condensation reactions . These methods provide a pathway to introduce the azide group into the molecule, which is a key step in the synthesis of 1-azidobutane and its derivatives. Additionally, the synthesis of azidoalanes, which are aluminum-containing azido compounds, involves careful control of reaction conditions and can be analyzed using X-ray crystallography and ab initio calculations .
Molecular Structure Analysis
The molecular structure of azido compounds is crucial for understanding their reactivity. For example, the azidoalane [Me2N(CH2)3]AltBu(N3) has been structurally characterized by X-ray analysis, revealing a monomeric species in the solid state . Such detailed structural information is essential for predicting the behavior of azido compounds in chemical reactions and for designing new compounds with desired properties.
Chemical Reactions Analysis
Azido compounds are known for their ability to undergo a variety of chemical reactions. They can participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition, which is a key step in the synthesis of heterocyclic compounds like triazoles and oxazines . Additionally, azido groups can be transformed into other functional groups, such as amines, through reduction reactions, which is a common strategy in the synthesis of complex molecules like peptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of azido compounds are influenced by the presence of the azide group. For instance, aromatic polyesters containing pendant azido groups exhibit unique properties, such as the ability to form tough, transparent, and flexible films. These materials can be characterized using techniques like FT-IR, NMR spectroscopy, XRD, TGA, and DSC analysis . The azide group also allows for chemical modifications, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and can lead to thermal cross-linking to form network structures .
Aplicaciones Científicas De Investigación
1. Synthesis of Photolabile Derivatives
1-Azidobutane and its derivatives have been utilized in the synthesis of photolabile compounds for biological studies. For example, an azido derivative of paclobutrazol, a gibberellin biosynthesis inhibitor, was synthesized using a photolabile azido group. This compound demonstrated effective binding to cytochrome P-450, indicating its potential for use as a photoaffinity labeling agent in biological systems (Hallahan et al., 1988).
2. Development of Drug Analogues
Research has been conducted on developing analogues of existing drugs using azidobutane. For instance, studies have been done on the synthesis of 4-aminobutanenitrile from 4-azidobutanenitrile, an important intermediate for therapeutics targeting neurological disorders like Parkinson’s and Alzheimer’s diseases (Capon et al., 2020).
3. Medicinal Chemistry
In medicinal chemistry, 1-azidobutane derivatives have been used to create unique moieties. An example is the development of bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane, demonstrating the compound's versatility in synthesizing pharmacologically relevant structures (Goh et al., 2014).
4. Synthesis of Alkyl Azides
1-Azidobutane has been synthesized and characterized both analytically and spectroscopically as part of a series of monoazido alkanes. These compounds, including 1-azidobutane, have potential applications in various chemical contexts due to their distinct properties (Moriarty, 1991).
5. Applications in Energetic Materials
Research in China has explored the use of 1-azidobutane as an energetic azide binder and plasticizer for solid propellants. This indicates its potential application in the field of propellant and explosive materials (Ou et al., 1995).
Safety And Hazards
Propiedades
IUPAC Name |
1-azidobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c1-2-3-4-6-7-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOJRSAENHTURL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20994038 | |
| Record name | 1-Azidobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20994038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azidobutane | |
CAS RN |
7332-00-5 | |
| Record name | Butane, 1-azido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007332005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC239754 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Azidobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20994038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 1-azidobutane based on the provided research?
A1: The research abstract [] focuses on the synthesis and characterization of various azidoalkanes, including 1-azidobutane. The study aimed to produce these compounds in significant quantities (e.g., 100g of 1-azidobutane) and characterize them using analytical and spectroscopic techniques. The abstract does not delve into specific applications or biological activities of 1-azidobutane.
Q2: What spectroscopic data was likely acquired for the characterization of 1-azidobutane?
A2: While the abstract [] doesn't specify the exact spectroscopic techniques employed, common methods for characterizing azidoalkanes like 1-azidobutane include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)





